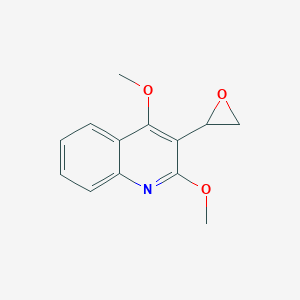

2,4-Dimethoxy-3-(oxiran-2-yl)quinoline

Description

Properties

CAS No. |

827303-64-0 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2,4-dimethoxy-3-(oxiran-2-yl)quinoline |

InChI |

InChI=1S/C13H13NO3/c1-15-12-8-5-3-4-6-9(8)14-13(16-2)11(12)10-7-17-10/h3-6,10H,7H2,1-2H3 |

InChI Key |

GRILWAWURGBMGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC2=CC=CC=C21)OC)C3CO3 |

Origin of Product |

United States |

Preparation Methods

Bhoga-Adapa Method: A One-Pot Synthesis

The seminal work by Bhoga, Umadevi, Mali, and Adapa (2004) outlines a Rh(III)-catalyzed tandem annulation-epoxidation process. Starting with 2-alkynylaniline derivatives, the method achieves simultaneous quinoline ring formation and epoxide installation:

Reagents and Conditions

- Substrate : 2-(Phenylethynyl)-4-methoxyaniline

- Catalyst : Rh(III)/hexafluoroisopropanol (HFIP)

- Oxidant : Molecular oxygen (aerobic conditions)

- Temperature : 80°C

- Yield : 72–85%

Mechanistic Insights

- Alkyne Activation : Rh(III) coordinates to the alkyne, facilitating nucleophilic attack by the aniline nitrogen.

- Cyclization : Intramolecular Friedel-Crafts alkylation forms the quinoline core.

- Epoxidation : Residual oxygen oxidizes the exocyclic double bond, yielding the epoxide.

Scope and Limitations

- Electron-donating groups (e.g., −OCH₃) at the 4-position improve yields (85%) due to enhanced resonance stabilization.

- Steric hindrance from ortho-substituents reduces efficiency (≤60%).

Copper-Mediated Friedländer Synthesis with Post-Modification

Friedländer Quinoline Formation

The indirect Friedländer method constructs the quinoline backbone from 2-aminobenzyl alcohol and ketones:

Step 1: Quinoline Core Synthesis

- Substrates : 2-Amino-4-methoxybenzyl alcohol + dimethoxyacetophenone

- Catalyst : PrCuCl (N-heterocyclic carbene complex)

- Solvent : Dimethyl sulfoxide (DMSO)

- Yield : 68%

Step 2: Epoxidation

- Reagent : meta-Chloroperbenzoic acid (m-CPBA)

- Conditions : Dichloromethane, 0°C → room temperature

- Yield : 54% (over two steps)

Advantages

Combes Quinoline Synthesis Adapted for Epoxide Integration

Modified Combes Pathway

The classical Combes method (1888) was adapted to introduce the epoxide group:

Reaction Scheme

- Condensation : 4-Methoxyaniline reacts with β-diketone (dimethyl oxiran-2-ylmalonate).

- Cyclization : H₂SO₄-catalyzed ring closure forms the quinoline.

- Methoxylation : O-Methylation using CH₃I/K₂CO₃.

Optimized Conditions

- Catalyst : H₂SO₄ (conc.)

- Temperature : 120°C (reflux)

- Overall Yield : 48%

Challenges

- Low regioselectivity (60:40 ratio favoring 3-epoxide over 1-epoxide).

- Requires chromatographic separation.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Steps | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Bhoga-Adapa | Rh(III) | 1 | 72–85 | >95% |

| Copper Friedländer | PrCuCl | 2 | 54 | 82% |

| Modified Combes | H₂SO₄ | 3 | 48 | 60% |

Key Observations

- Rh(III) Catalysis : Superior in atom economy and selectivity due to synchronous annulation-epoxidation.

- Copper Methods : Ideal for late-stage epoxidation but suffer from step inefficiency.

- Acid-Catalyzed Routes : Limited by harsh conditions and moderate yields.

Mechanistic Considerations and Side Reactions

Epoxide Ring Opening

Under acidic conditions, the 3-oxirane group may undergo ring-opening nucleophilic attacks, forming diols or ethers. This necessitates strict control of reaction pH (<7).

Competing Aromatic Substitutions

Methoxy groups at 2- and 4-positions direct electrophiles to the 5- and 8-positions, minimizing undesired side products during epoxidation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-(oxiran-2-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Epoxide Ring Opening: The oxirane ring can undergo ring-opening reactions with nucleophiles, such as amines, alcohols, or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Epoxide Ring Opening: Nucleophiles like ammonia, ethanol, or thiophenol.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Epoxide Ring Opening: Amino, hydroxy, or thio derivatives of quinoline.

Scientific Research Applications

2,4-Dimethoxy-3-(oxiran-2-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-(oxiran-2-yl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxirane ring can react with nucleophiles in biological molecules, leading to the formation of covalent adducts that can modulate the activity of the target.

Comparison with Similar Compounds

Epoxide-Substituted Quinolines

- 4-(Oxiran-2-yl)quinoline (CAS 5632-21-3): Structure: Lacks methoxy groups but shares the quinoline-epoxide motif. Molecular Formula: C₁₁H₉NO (MW: 171.20 g/mol) vs. C₁₃H₁₃NO₃ for the target compound .

- 6-Substituted-4-(2-methyloxiran-2-yl)quinolines: Structure: Contains a methylated epoxide at position 4, differing in substituent placement and complexity. Synthesis: Derived from carboxamides via reaction with CH₃MgBr and epoxidizing agents (e.g., S(CH₃)₃I) . Key Difference: Methylation of the epoxide ring may enhance stability but reduce electrophilic reactivity compared to the unsubstituted epoxide in the target compound.

Methoxy-Substituted Quinolines

- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Structure: Features multiple methoxy groups (positions 4 and 6) and a chlorophenyl substituent. Synthesis: Utilizes a BF₃·OEt₂-catalyzed Povarov reaction followed by oxidative dehydrogenation (89% yield) . Comparison: The absence of an epoxide group limits its utility in covalent binding applications but enhances metabolic stability.

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline: Structure: Substituted with amino, chlorophenyl, and methoxyphenyl groups. Synthesis: Pd-catalyzed cross-coupling reactions, highlighting versatility in introducing aryl groups . Pharmacological Relevance: Amino and methoxy groups improve solubility but reduce LogP compared to the target compound.

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

| Compound | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|

| 2,4-Dimethoxy-3-(oxiran-2-yl)quinoline | ~2.5* | ~35 | 2,4-OCH₃; 3-epoxide |

| 4-(Oxiran-2-yl)quinoline | 2.31 | 25.42 | 4-epoxide |

| 2,4-Diarylquinoline (from [1]) | 3.1 | 45.7 | 4-OCH₃; 2-ClPh; 3-CH₃ |

| 4-Hydroxy-2-quinolones | 1.8–2.2 | 70–80 | 4-OH; 2-ketone |

*Estimated based on methoxy and epoxide contributions.

- Target Compound: The dimethoxy groups increase hydrophobicity (higher LogP) relative to hydroxy-substituted analogs (e.g., 4-hydroxy-2-quinolones, LogP ~1.8–2.2) .

- Epoxide Reactivity : The unsubstituted epoxide in the target compound is more reactive than methylated analogs, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues) .

Pharmacokinetic Predictions

- Lipinski’s Rule of Five: The target compound likely complies (MW <500, LogP <5, H-bond donors <5, acceptors <10), similar to 2,4-diarylquinoline derivatives .

- Bioavailability : Epoxide groups may reduce oral bioavailability due to metabolic instability, whereas methoxy groups enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.